Arachidic Acid N-Hydroxysuccinimide Ester
CAS No.: 69888-87-5
Cat. No.: VC20826399
Molecular Formula: C24H43NO4
Molecular Weight: 409.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69888-87-5 |
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Molecular Formula | C24H43NO4 |
Molecular Weight | 409.6 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) icosanoate |
Standard InChI | InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 |
Standard InChI Key | NWQWMRGPQVJCNH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Identity and Properties
Arachidic Acid N-Hydroxysuccinimide Ester (CAS 69888-87-5) is characterized as a lipid compound consisting of a saturated fatty acid with a 20-carbon chain (arachidic acid) linked to an N-hydroxysuccinimide (NHS) ester group. This compound is formally known by its IUPAC name (2,5-dioxopyrrolidin-1-yl) icosanoate and is also referred to as N-(eicosanoyloxy)succinimide in scientific literature .
The physical and chemical properties of this compound are crucial for understanding its behavior in various applications. The table below summarizes the key properties of Arachidic Acid N-Hydroxysuccinimide Ester:
Structural Characteristics
The structure of Arachidic Acid N-Hydroxysuccinimide Ester features two primary components: the long hydrophobic chain of arachidic acid and the reactive NHS ester moiety. The arachidic acid portion provides lipophilic properties, while the NHS ester group serves as an activating agent for the carboxylic acid, enabling efficient conjugation with amine-containing molecules. This unique structural arrangement makes the compound particularly valuable for applications requiring lipid-based modifications of biomolecules.
Synthesis and Preparation Methods
Standard Synthetic Routes
The synthesis of Arachidic Acid N-Hydroxysuccinimide Ester typically involves the esterification of arachidic acid with N-hydroxysuccinimide through carbodiimide-mediated coupling reactions. Common coupling reagents used in this process include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
A typical synthesis procedure involves:
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Dissolving the fatty acid (1 mmol) in anhydrous CH₂Cl₂ (5 mL)
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Adding NHS (1.1 mmol) and EDC·Cl (1.15 mmol) to the solution
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Stirring the reaction mixture at room temperature for approximately 2 hours
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Monitoring the reaction progress by thin-layer chromatography (TLC)
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Removing the solvent under vacuum once the reaction is complete
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Extracting the resulting oily residue with diethyl ether and brine
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Drying the organic layer over MgSO₄ and filtering
Alternative Synthetic Approaches
Recent literature describes alternative approaches for synthesizing N-hydroxysuccinimide esters, which could be applied to the preparation of Arachidic Acid N-Hydroxysuccinimide Ester. One such method involves treating carboxylic acids with triphenylphosphine, iodine, and triethylamine to form isolable, active esters including N-hydroxysuccinimide esters . This approach may offer advantages in terms of yield or reaction conditions for specific applications.
Yields and Efficiency
The efficiency of N-hydroxysuccinimide ester synthesis varies depending on the specific fatty acid and reaction conditions. For instance, studies on related unsaturated fatty acid NHS esters have reported yields ranging from 40% to 87%, as shown below:
Unsaturated Fatty Acid | Yield (%) |
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12:1 | 62 |
18:1 | 87 |
18:2 | 40 |
22:6 | 52 |
Mechanism of Action
Primary Reaction Chemistry
Arachidic Acid N-Hydroxysuccinimide Ester functions primarily through its NHS ester group, which readily reacts with primary amines (-NH₂) to form stable amide bonds. This reaction typically occurs under mild alkaline conditions (pH 7.4–8.7). The mechanism involves:
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Nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester
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Formation of a tetrahedral intermediate
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Release of the N-hydroxysuccinimide group as a leaving group
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Formation of a stable amide bond between the arachidic acid moiety and the amine-containing molecule
This reaction is highly specific for primary amines, making it valuable for selective modification of proteins, peptides, oligonucleotides, and other biomolecules containing accessible amine groups.
Catalytic Properties
Beyond its primary role in bioconjugation, Arachidic Acid N-Hydroxysuccinimide Ester has been investigated for its potential as an acid-base catalyst, facilitating the formation of novel bonds between molecules. The compound has also demonstrated electron-transfer capabilities, functioning as an agent that enables the transfer of electrons between molecules . These properties expand the potential applications of this compound beyond simple labeling strategies.
Applications in Research and Development
Bioconjugation and Protein Labeling
The primary application of Arachidic Acid N-Hydroxysuccinimide Ester lies in its ability to form stable conjugates with amine-containing biomolecules. The long hydrophobic tail of the arachidic acid moiety distinguishes it from shorter-chain NHS esters, making it particularly suitable for applications requiring lipid-based modifications. These applications include:
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Protein and peptide lipidation
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Membrane protein labeling and trafficking studies
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Liposome functionalization
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Development of lipid-based drug delivery systems
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Creation of amphiphilic bioconjugates with unique solubility profiles
Biochemical Research Applications
Comparative Analysis with Related Compounds
The properties and applications of Arachidic Acid N-Hydroxysuccinimide Ester can be better understood when compared to related compounds with different chain lengths and degrees of saturation. While specific comparative data for arachidic acid derivatives is limited in the provided sources, general trends observed with fatty acid NHS esters suggest that:
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Longer chain length (as in arachidic acid with 20 carbons) typically correlates with increased hydrophobicity
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The degree of saturation affects the flexibility and conformation of the fatty acid chain
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These structural differences can influence the behavior of the conjugated molecules in biological systems, particularly regarding membrane interactions and cellular uptake
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